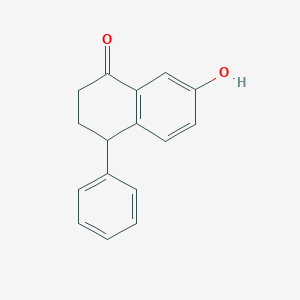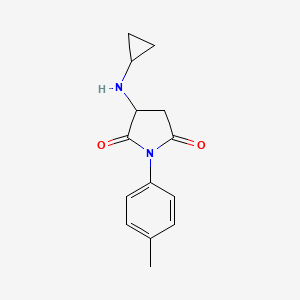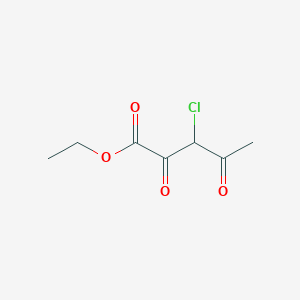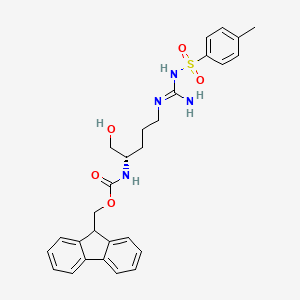
Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride
Descripción general
Descripción
Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a quaternary ammonium salt with the CAS Number 25234-57-5 . It has a molecular weight of 406.08600 and a molecular formula of C23H48ClNO2 .
Synthesis Analysis
The synthesis of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride involves several precursors including 2-Chloroethyl stearate, Trimethylamine, and Chloromethane . The synthetic route also involves the use of 2-(dimethylamino)ethyl stearate .Molecular Structure Analysis
The molecular structure of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is characterized by a quaternary ammonium group attached to a stearoyloxyethyl group . The exact mass of the molecule is 405.33700 .Physical And Chemical Properties Analysis
The physical and chemical properties of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride include a molecular weight of 406.08600, a molecular formula of C23H48ClNO2, and an exact mass of 405.33700 . The compound’s density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Star-shaped Polymer Synthesis
Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is used in the synthesis of star-shaped polymers. These polymers, synthesized via inverse microemulsion polymerization, can be beneficial for controlled transport and release of biologically active drugs (Katime et al., 2013).
Humidity Sensor Development
This compound plays a role in developing humidity-sensitive membranes for sensors. It is used in cross-linked polyelectrolytes, which exhibit changing impedance levels at different relative humidity levels, making them useful for humidity sensing (Lee et al., 2003).
Textile Softening
In the textile industry, the quaternary ammonium salt derivative of this compound, N,N,N-trimethyl-2,3-bis(stearoyloxy)-propyl-ammonium chloride, is used for fabric softening. It offers heat-resistance and improves washing fastness (Xiao-hua, 2009).
Non-fouling Copolymer Surfaces
The compound is used in creating tunable non-fouling copolymer surfaces, which can switch from bacteria-adhesive to bacteria-resistant. This property is significant for biomedical applications and decontamination purposes (Mi et al., 2010).
Polymerization Studies
Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is studied for its behavior in the early stages of polymerization, providing insights into the polymerization process and its kinetics (Kujawa & Rosiak, 2000).
Emulsion Polymerization
It serves as an ionic comonomer in emulsion polymerization, affecting the conversion rates and polymerization kinetics, which is vital in creating specific types of polymers (Ramos & Forcada, 2010).
Metal Ion Extraction
This compound is used in adsorbents for metal ion extraction, demonstrating high selectivity and recovery rates for certain metal ions like U(VI) (Rivas et al., 1999).
Phase-Transfer Catalysis
It is developed as a phase-transfer catalyst in various chemical reactions, enhancing efficiency and yield under mild conditions (Tamami & Mahdavi, 2002).
Antimicrobial Coatings
The compound is used to create antimicrobial coatings on various surfaces. These coatings retain their antimicrobial activity even after repeated washing, making them suitable for healthcare and sanitary applications (Isquith et al., 1972).
Dye Absorption
As part of a superabsorbent polymer, it shows potential for absorbing anionic dyes from aqueous solutions, useful in water treatment and purification processes (Ilgın & Gur, 2015).
Propiedades
IUPAC Name |
trimethyl(2-octadecanoyloxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHADJUZGKVNYLU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948083 | |
| Record name | N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride | |
CAS RN |
25234-57-5 | |
| Record name | Stearoylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)


![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)






